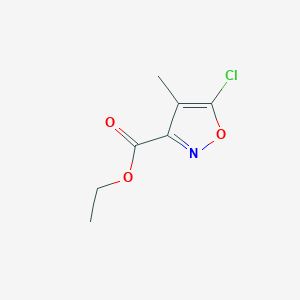
Isoquinolin-4-ylmethanamine
Vue d'ensemble
Description
Isoquinolin-4-ylmethanamine is a compound with the CAS Number: 58123-56-1 and a molecular weight of 158.2 . It is also known by the IUPAC name 4-isoquinolinylmethanamine .
Molecular Structure Analysis
The molecular structure of Isoquinolin-4-ylmethanamine is represented by the Inchi Code: 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Physical And Chemical Properties Analysis
Isoquinolin-4-ylmethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
1. Application in Organic and Pharmaceutical Chemistry
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
2. Application in Photovoltaics
Quinoline derivatives, including Isoquinoline, have gained popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, including polymer solar cells and dye-synthesized solar cells .
3. Application in Water Treatment
Isoquinoline and its derivatives can be used in water treatment processes . They can act as corrosion inhibitors for mild steel in acidic media . The inhibitive effect is attributed to the adsorption of the isoquinoline molecules on the metal surface .
4. Application in Material Sciences
Isoquinoline has found extensive use in material sciences . It can be used in the synthesis of various materials due to its unique chemical properties .
5. Application in Pain and Inflammation Management
Isoquinoline is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation .
6. Application in Cardiovascular Diseases Treatment
Isoquinoline-based drugs are used in the treatment of cardiovascular diseases . They can help manage various heart conditions .
7. Application in Organic Synthesis
Isoquinoline is used extensively in organic synthesis . Its unique chemical properties make it a valuable component in the creation of various organic compounds .
8. Application in Anticancer Drugs
Isoquinoline is considered an important component of many biologically active products due to its diverse structures and use as components of anti-cancer drugs .
9. Application in Antimalarial Drugs
Isoquinoline derivatives are used in the synthesis of anti-malarial drugs . Their unique chemical structure makes them effective in combating malaria .
10. Application in Green Chemistry
There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Isoquinoline and its derivatives play a role in this, contributing to the development of greener chemical processes .
11. Application in Antituberculosis Activities
Quinoline motifs, including Isoquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . This includes their use in antituberculosis activities .
12. Application in Anti-COVID-19 Activities
Quinoline motifs, including Isoquinoline, have been used in the development of drugs with anti-COVID-19 activities .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
isoquinolin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMHEIRKNHCJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475908 | |
| Record name | 1-(Isoquinolin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-4-ylmethanamine | |
CAS RN |
58123-56-1 | |
| Record name | 1-(Isoquinolin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Isoquinolin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)




![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)

